![molecular formula C10H5F9GeO2 B14407623 (Benzoyloxy)[tris(trifluoromethyl)]germane CAS No. 82484-05-7](/img/structure/B14407623.png)
(Benzoyloxy)[tris(trifluoromethyl)]germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzoyloxy)[tris(trifluoromethyl)]germane is a chemical compound with the molecular formula C10H5F9GeO2. It is characterized by the presence of a benzoyloxy group attached to a germane core, which is further substituted with three trifluoromethyl groups.
Méthodes De Préparation
The synthesis of (Benzoyloxy)[tris(trifluoromethyl)]germane typically involves the reaction of tris(trifluoromethyl)germane with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
(Benzoyloxy)[tris(trifluoromethyl)]germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of germanium dioxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the benzoyloxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Applications De Recherche Scientifique
(Benzoyloxy)[tris(trifluoromethyl)]germane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-germanium bonds
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs that require the incorporation of trifluoromethyl groups for enhanced bioactivity and stability.
Mécanisme D'action
The mechanism of action of (Benzoyloxy)[tris(trifluoromethyl)]germane involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The benzoyloxy group can be hydrolyzed, releasing benzoic acid and other metabolites that may further contribute to its biological effects .
Comparaison Avec Des Composés Similaires
(Benzoyloxy)[tris(trifluoromethyl)]germane can be compared with other similar compounds, such as:
Tris(trifluoromethyl)germane: Lacks the benzoyloxy group, making it less reactive in certain substitution reactions.
Trifluoromethylgermane: Contains only one trifluoromethyl group, resulting in different chemical properties and reactivity.
Benzoyloxygermane: Does not have the trifluoromethyl groups, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its combination of the benzoyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties that are valuable in various research and industrial applications.
Propriétés
Numéro CAS |
82484-05-7 |
|---|---|
Formule moléculaire |
C10H5F9GeO2 |
Poids moléculaire |
400.76 g/mol |
Nom IUPAC |
tris(trifluoromethyl)germyl benzoate |
InChI |
InChI=1S/C10H5F9GeO2/c11-8(12,13)20(9(14,15)16,10(17,18)19)22-7(21)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
KHUZHASBFQRSFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


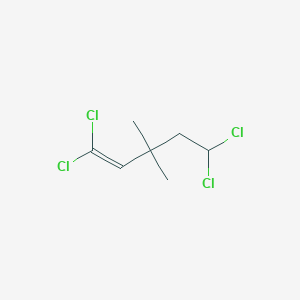
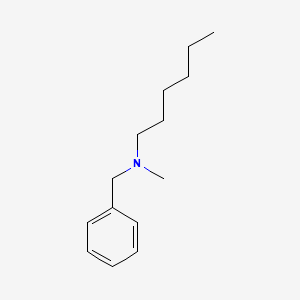
![Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-](/img/structure/B14407560.png)
![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)
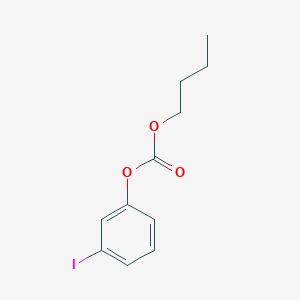

![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate](/img/structure/B14407584.png)
methyl}(dimethyl)silanol](/img/structure/B14407589.png)
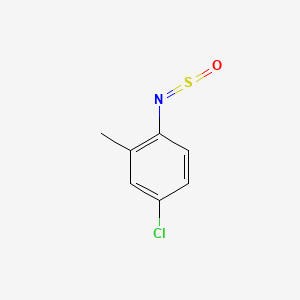
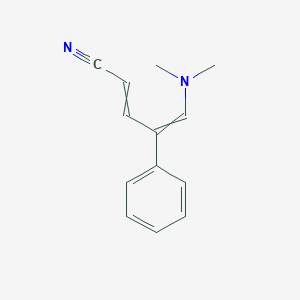
![2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid](/img/structure/B14407614.png)

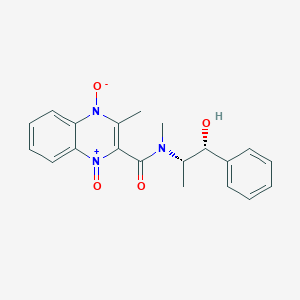
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
